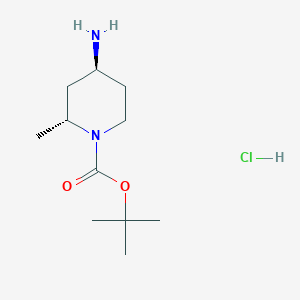

tert-Butyl (2R,4S)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride

CAS No.: 2305078-78-6

Cat. No.: VC4169681

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305078-78-6 |

|---|---|

| Molecular Formula | C11H23ClN2O2 |

| Molecular Weight | 250.77 |

| IUPAC Name | tert-butyl (2R,4S)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1 |

| Standard InChI Key | ZBWBFOOJHFNICW-RJUBDTSPSA-N |

| SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s systematic IUPAC name is tert-butyl (2R,4S)-4-amino-2-methylpiperidine-1-carboxylate hydrochloride, with the hydrochloride moiety stabilizing the free amine group. Its molecular formula is C₁₁H₂₃ClN₂O₂, derived from the parent free base (C₁₁H₂₂N₂O₂) through protonation with hydrochloric acid . The stereochemistry at the 2R and 4S positions is critical for its interactions in chiral environments, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2305078-78-6 | |

| Molecular Weight | 250.76 g/mol | |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |

| Parent Free Base CAS | 1932370-65-4 | |

| SMILES Notation | C[C@@H]1CC@@HCCN1C(=O)OC(C)(C)C.Cl |

Synthesis and Manufacturing

Asymmetric Synthesis Pathways

The synthesis typically begins with the Boc protection of (2R,4S)-4-amino-2-methylpiperidine, achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . Chiral resolution techniques or enantioselective catalysis ensure the desired 2R,4S configuration. Subsequent treatment with hydrochloric acid in anhydrous ether yields the hydrochloride salt, which is purified via recrystallization or column chromatography .

Quality Control and Analytical Data

Purity is validated using high-performance liquid chromatography (HPLC), with ≥97% assay reported . Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry (MS) confirm structural integrity:

-

¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, tert-butyl), 1.85–1.95 (m, 1H, CH(CH₃)), 2.10–2.25 (m, 2H, piperidine H), 3.15–3.30 (m, 2H, NCH₂) .

Physicochemical Properties

Stability and Solubility

The compound is a white to off-white crystalline powder with a melting point of 212–215°C (decomposition) . It is hygroscopic and requires storage under inert gas (nitrogen/argon) at 2–8°C . Solubility data include:

Table 2: Hazard and Safety Profile

| Parameter | Value | Source |

|---|---|---|

| GHS Hazard Statements | H302, H315, H318, H335 | |

| Precautionary Measures | P261, P280, P305+P351+P338 | |

| Storage Conditions | 2–8°C, inert atmosphere, dry |

Applications in Pharmaceutical Research

Role as a Chiral Intermediate

The compound’s rigid piperidine scaffold and stereochemical precision make it a preferred intermediate for synthesizing kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents . For example, it serves as a precursor in the development of Janus kinase (JAK) inhibitors, where the 2R,4S configuration enhances target binding affinity .

Case Study: PROTAC Linker Design

In proteolysis-targeting chimeras (PROTACs), the hydrochloride salt is employed to introduce rigidity into linker regions, optimizing ternary complex formation between target proteins and E3 ubiquitin ligases . This application leverages its amine group for conjugation with warhead molecules while maintaining metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume